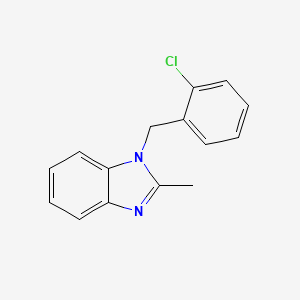

![molecular formula C12H18N2O3S2 B5601054 N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)

N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that can include the formation of piperidine derivatives, sulfonylation reactions, and the introduction of thiophene groups. For example, derivatives of piperidine have been synthesized through reactions that involve conjugate additions and intramolecular acylation, leading to the formation of complex structures such as pyrroles and piperidines under controlled conditions (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods can provide detailed insights into the conformation, stereochemistry, and electronic properties of the molecule. For instance, NMR spectroscopy has been employed to characterize the structural aspects of piperidine derivatives, revealing the influence of substituents on the molecular conformation and reactivity (Khalid et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide and its analogs can be influenced by the functional groups present in the molecule. Piperidine derivatives, for example, can undergo various reactions including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, depending on the nature of the substituents and reaction conditions. Such reactions are crucial for the functionalization and further derivatization of the core structure (Williams et al., 2003).

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis Innovations

The chemistry of sulfur-nitrogen compounds, including sulfenamides, has been extensively studied for its potential in creating new synthetic pathways and materials. The development of sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines from sulfenamides has introduced new classes of compounds for asymmetric synthesis and oxidation reactions, significantly impacting the synthesis of biologically active compounds and nitrogen heterocycles such as aziridines, pyrrolidines, and piperidines (Davis, 2006).

Catalysis and Enantioselective Synthesis

Enantioselective catalysis has seen remarkable advancements with the development of Lewis basic catalysts derived from l-piperazine-2-carboxylic acid. These catalysts have demonstrated high enantioselectivity in the hydrosilylation of N-aryl imines, showcasing the critical role of the arene sulfonyl group for achieving high yields and selectivities. This highlights the compound's utility in synthesizing a broad range of substrates with significant implications for pharmaceutical synthesis and materials science (Wang et al., 2006).

Anticancer Applications

Research into the anticancer properties of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has identified potential anticancer agents. These compounds have demonstrated strong activity against cancer cells, with some derivatives showing lower IC50 values compared to traditional chemotherapy agents, indicating their potential as new therapeutic options for cancer treatment (Rehman et al., 2018).

Materials Science Applications

Polyamides incorporating sulfone and ether linkages have been synthesized to create materials with desirable properties such as flexibility, solubility, and thermal stability. These polymers, derived from aromatic dicarboxylic acids and diamines, including those related to the N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide structure, offer potential applications in high-performance materials and coatings (Hsiao & Huang, 1997).

Antimicrobial Research

Sulfonamide derivatives, including those related to this compound, have been explored for their antimicrobial properties. New N,N-diethyl amide bearing sulfonamides have shown marked potency against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).

Eigenschaften

IUPAC Name |

N-methyl-4-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-9-3-5-14(6-4-9)19(16,17)10-7-11(18-8-10)12(15)13-2/h7-9H,3-6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTURIOEKHNZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)

![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)

![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5601024.png)

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)

![2-thiophenecarbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5601063.png)

![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)

![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)